molecular formula C8H7ClO3 B584426 Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate CAS No. 1794756-19-6

Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate

Cat. No. B584426
M. Wt: 190.602
InChI Key: KJWHRMZKJXOWFC-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-chloro-2-hydroxybenzoate, a similar compound, generally involves the reaction of p-chlorobenzoic acid with methanol under acidic conditions. Acid catalysts such as sulfuric acid or sodium bisulfate are typically used .

Scientific Research Applications

Environmental Analysis and Human Exposure Assessment

  • A study by Ye et al. (2008) developed a method using solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring environmental phenols in human milk, which includes compounds related to trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate. This method can be used for assessing human exposure to these compounds in breastfed infants (Ye et al., 2008).

Analytical and Spectroscopic Studies

  • Research by Hoatson et al. (1988) on the flexibility and orientational order in nematic liquid crystals, using deuteron magnetic resonance spectroscopy, provides insights that could be relevant to studies involving trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate (Hoatson et al., 1988).

Synthesis and Chemical Reactions

  • Suzuki and Takahashi (1983) discussed the synthesis of substituted salicylaldehydes, which may offer valuable insights into synthetic pathways relevant to trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate (Suzuki & Takahashi, 1983).

Antibiotic Biosynthesis

  • Becker (1984) and Rickards and Rukachaisirikul (1987) conducted studies related to antibiotic biosynthesis, which might be applicable to research involving trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate, particularly in understanding the biosynthesis and synthesis of antibiotics (Becker, 1984), (Rickards & Rukachaisirikul, 1987).

Photodegradation and Environmental Fate

  • Studies by Gmurek et al. (2015) and Haman et al. (2015) on the photodegradation of parabens and the fate and behavior of parabens in aquatic environments provide insights into environmental aspects relevant to trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate (Gmurek et al., 2015), (Haman et al., 2015).

Crystallography and Molecular Structure Analysis

  • Research by Sharfalddin et al. (2020) on the crystallography of methyl 4-hydroxybenzoate could provide valuable information for understanding the structural aspects of trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate (Sharfalddin et al., 2020).

properties

IUPAC Name

trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHRMZKJXOWFC-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate

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